4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Kinase inhibitor design Regioisomeric selectivity Hinge-binding vector

4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (CAS 1428030-52-7) is a substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold bearing a 1,2,3,6-tetrahydropyridine moiety at the 4-position, supplied as a crystalline dihydrochloride salt with a molecular weight of 272.17 g/mol and a typical purity of 95%. This heterocyclic building block belongs to a privileged kinase inhibitor scaffold class and serves as a key intermediate or fragment for medicinal chemistry programs targeting CHK1, CHK2, SGK-1, FGFR, and JAK kinases, among others.

Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
CAS No. 1428030-52-7
Cat. No. B1377400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
CAS1428030-52-7
Molecular FormulaC12H15Cl2N3
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl
InChIInChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H
InChIKeyDCSUUISMWULPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine Dihydrochloride (CAS 1428030-52-7)


4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (CAS 1428030-52-7) is a substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold bearing a 1,2,3,6-tetrahydropyridine moiety at the 4-position, supplied as a crystalline dihydrochloride salt with a molecular weight of 272.17 g/mol and a typical purity of 95% [1] . This heterocyclic building block belongs to a privileged kinase inhibitor scaffold class and serves as a key intermediate or fragment for medicinal chemistry programs targeting CHK1, CHK2, SGK-1, FGFR, and JAK kinases, among others [2] [3].

Why 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine Dihydrochloride Cannot Be Swapped with Other 7-Azaindole Building Blocks


Substitution at the 4-position versus the 3- or 5-position of the pyrrolo[2,3-b]pyridine core yields fundamentally different hinge-binding vectors and biological target profiles: the 3-position regioisomer (CAS 281658-42-2) has been characterized as a dopamine D1 receptor agonist , whereas 4-substituted analogs are documented as CHK1/CHK2 and FGFR kinase inhibitor scaffolds [1] [2]. The dihydrochloride salt form delivers a verified molecular weight of 272.17 g/mol and a precise stoichiometry (2 HCl) that directly affects reaction molar calculations, solubility in aqueous media, and hygroscopicity compared to the free base (CAS 916172-45-7; MW 199.25 g/mol) . Generic substitution with a different regioisomer, salt form, or N-substituted derivative introduces uncontrolled variables in synthetic yield and biological assay outcomes.

Head-to-Head Quantitative Differentiation: 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine Dihydrochloride vs. Closest Analogs


Regioisomeric Selectivity: 4-Position vs. 3-Position Substitution Drives Divergent Biological Target Engagement

The target compound bears the tetrahydropyridine substituent at the 4-position of the pyrrolo[2,3-b]pyridine core, a vector critical for occupying the kinase hinge region in CHK1/CHK2 inhibitors as described in Genentech patent families [1] [2]. In contrast, the 3-position regioisomer (CAS 281658-42-2) has been characterized as a dopamine D1 receptor agonist (4PP) and used in CNS target studies . No kinase inhibitory activity has been reported for the 3-substituted isomer, while 4-substituted pyrrolo[2,3-b]pyridines are explicitly claimed as CHK1/CHK2 active scaffolds across multiple patents.

Kinase inhibitor design Regioisomeric selectivity Hinge-binding vector

Dihydrochloride Salt Stoichiometry: Defined 2 HCl Content Ensures Reproducible Molar Calculations vs. Free Base Uncertainty

The target dihydrochloride salt (MW 272.17 g/mol) contains exactly two HCl equivalents per molecule of free base, as confirmed by its molecular formula C12H15Cl2N3 and reported by Fluorochem and PubChem [1]. The free base analog (CAS 916172-45-7, MW 199.25 g/mol) lacks this defined salt stoichiometry, requiring users to determine neutralization equivalents empirically or risk molar calculation errors of up to 36.6% in synthesis . The dihydrochloride salt also carries a defined GHS07 hazard classification (H302, H315, H319, H335) with specific handling protocols, providing procurement teams with actionable safety data .

Salt form selection Reaction stoichiometry Solubility

Physicochemical Definition: Verified LogP and Global Availability Enable Standardized Procurement vs. Poorly Characterized Analogs

The target compound has a publicly verified LogP of 1.2159 (reported by Fluorochem) and a well-defined InChI Key (DCSUUISMWULPFL-UHFFFAOYSA-N), enabling unambiguous identification across supplier catalogs . It is listed as a building block (Enamine EN300-125118) with availability from US, EU, and UA stock, with lead times of 1–5 days . In contrast, the 5-position and 2-position regioisomers (e.g., CAS not publicly indexed for dihydrochloride forms) lack equivalent LogP data, multi-supplier availability, or defined shipping classifications . The target compound also appears in the Biosynth catalog (DHC03052) with a retest statement, indicative of quality-controlled stock management .

Physicochemical characterization Procurement standardization Quality control

Scaffold Privilege in Kinase Drug Discovery: 4-Substituted 7-Azaindoles Are Explicitly Patented as CHK1/CHK2 Pharmacophores

Multiple patent families from Genentech, Array BioPharma, and Sareum explicitly claim 4-substituted 1H-pyrrolo[2,3-b]pyridines as CHK1 and/or CHK2 inhibitors for oncology applications [1] [2] [3]. These patents teach that substitution at the 4-position is critical for kinase hinge-binding and that the tetrahydropyridine moiety provides a vector for further elaboration into potent inhibitors. While no direct IC50 data for the target compound itself is publicly available, the scaffold class has produced development candidates with nanomolar CHK1 potency. Compounds lacking the 4-substitution pattern or bearing alternative heterocycles at this position fall outside the claimed pharmacophore and are not supported for kinase-targeted programs [1].

CHK1 inhibitor CHK2 inhibitor DNA damage checkpoint

Tetrahydropyridine Handle Enables Diversification: A Versatile Synthetic Intermediate for Fragment-Based and Structure-Guided Design

The 1,2,3,6-tetrahydropyridine ring at the 4-position provides a reactive secondary amine and a partially unsaturated ring suitable for N-alkylation, N-acylation, reductive amination, and metal-catalyzed cross-coupling reactions . This contrasts with the fully aromatic analogs (e.g., pyridin-4-yl directly attached) that lack the same diversification potential, or the saturated piperidine analogs that have different conformational preferences. The Enamine building block listing (EN300-125118) classifies this compound under 'Alkenes, Cyclic aliphatic compounds, NH-Azoles, Aliphatic secondary amines,' confirming its multi-functional synthetic utility . Related 4-(tetrahydropyridinyl)-pyrrolo[2,3-b]pyridine intermediates have been employed in the synthesis of FGFR inhibitors and MRCK inhibitors (e.g., BDP9066 contains a pyrrolo[2,3-b]pyridin-4-yl moiety) [1] .

Fragment-based drug discovery Synthetic intermediate Structure-guided design

Generalizability Across Kinase Families: FGFR, SGK-1, and JAK Patent Coverage Extends Beyond CHK1/CHK2

The pyrrolo[2,3-b]pyridin-4-yl scaffold is not limited to CHK1/CHK2; additional patent families claim 4-substituted derivatives as FGFR inhibitors [1], SGK-1 inhibitors [2], and JAK kinase inhibitors [3]. In particular, EP 1,828,181 B1 (Pfizer) claims pyrrolo[2,3-b]pyridin-4-yl-amines as Janus kinase inhibitors for inflammatory and myeloproliferative disorders [3]. The 3-position analog, by contrast, is solely associated with dopamine receptor pharmacology . This breadth of kinase target coverage makes the 4-substituted scaffold a superior choice for screening libraries intended to identify hits across multiple kinase families simultaneously.

FGFR inhibitor SGK-1 inhibitor JAK inhibitor Kinase polypharmacology

Definitive Application Scenarios for 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine Dihydrochloride Based on Procurement-Ready Evidence


CHK1/CHK2 Inhibitor Lead Generation in Oncology Drug Discovery

Procurement of the dihydrochloride salt enables medicinal chemistry teams to initiate CHK1/CHK2 inhibitor programs with a patent-validated 4-substituted 7-azaindole scaffold. The defined dihydrochloride stoichiometry (272.17 g/mol) eliminates molar uncertainty in parallel library synthesis, while the tetrahydropyridine secondary amine provides a direct vector for N-functionalization to explore SAR around the kinase hinge region [1] [2].

Multi-Kinase Screening Library Construction for Hit Identification

The 4-substituted pyrrolo[2,3-b]pyridine core is documented across CHK1/CHK2, FGFR, SGK-1, and JAK patent families, making this building block a strategic starting point for constructing kinase-focused screening libraries that maximize target coverage with a minimal core scaffold investment [3] [4]. The compound's multi-vendor availability (Enamine, Fluorochem, Biosynth) with 95% purity specification ensures reproducible library synthesis.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

With a molecular weight of 272.17 g/mol and a verified LogP of 1.22, this compound falls within fragment-like physicochemical space suitable for FBDD campaigns. Its three reactive handles (secondary amine, alkene, pyridine nitrogen) support structure-guided elaboration, as demonstrated by the advancement of related pyrrolo[2,3-b]pyridin-4-yl fragments into potent MRCK inhibitors (BDP9066, Ki = 0.014 nM) .

Chemical Biology Probe Synthesis Targeting DNA Damage Response Pathways

The explicit claim of 4-substituted pyrrolo[2,3-b]pyridines as CHK1/CHK2 inhibitors in multiple Genentech and Sareum patents [1] [2] positions this building block for the synthesis of chemical probes designed to interrogate the DNA damage response (DDR) pathway. The dihydrochloride salt's defined GHS07 hazard profile and storage recommendations (+4°C) support safe laboratory handling across multi-step probe syntheses.

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